2-Amino-3,4-dimethylpyridine

Vue d'ensemble

Description

2-Amino-3,4-dimethylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H10N2 and its molecular weight is 122.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Mode of Action

Based on the mode of action of similar compounds, it can be inferred that it might interact with its targets, leading to changes at the molecular level .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . These properties could influence its bioavailability and distribution within the body.

Activité Biologique

2-Amino-3,4-dimethylpyridine is a pyridine derivative that has garnered attention for its diverse biological activities. This article synthesizes recent findings on its biological effects, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

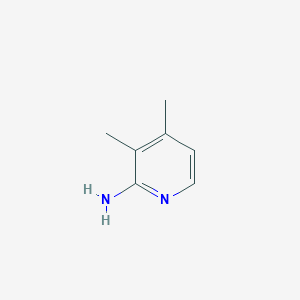

The chemical formula for this compound is . Its structure consists of a pyridine ring substituted with amino and methyl groups, which influences its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study by Mirjalili et al. evaluated various synthesized compounds against both gram-positive and gram-negative bacteria as well as fungi using standard methods such as disc diffusion and broth microdilution techniques.

Key Findings:

- Compound Efficacy : Among the tested compounds, certain derivatives exhibited notable inhibition zones against multiple microorganisms. For instance, compound 10a showed the greatest antibacterial activity against most organisms tested except Staphylococcus aureus .

- Minimum Inhibitory Concentration (MIC) : The MIC values indicated significant differences in efficacy among the compounds, with the most potent showing low MIC values .

| Compound | Target Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| 10a | E. coli | 20 | 5 |

| 3a | C. albicans | 15 | 10 |

Anticancer Activity

The anticancer potential of this compound derivatives has also been explored extensively. Various studies have reported their effectiveness against different cancer cell lines.

Case Studies:

- Zhang et al. Study : This research synthesized several derivatives and screened them for anticancer activity using the TRAP PCR-ELISA assay. One compound showed IC50 values lower than standard drugs against multiple cancer cell lines including HEPG2 (liver cancer) and MCF7 (breast cancer) .

- Comparative Analysis : A comparative study highlighted that certain derivatives exhibited superior growth inhibition percentages against melanoma and colon cancer cell lines compared to established chemotherapeutics .

| Compound Name | Cancer Cell Line | IC50 (µM) | Comparison Drug |

|---|---|---|---|

| Compound A | HEPG2 | 1.18 | Staurosporine |

| Compound B | MCF7 | 0.67 | Erlotinib |

Enzyme Inhibition

Another area of interest is the enzyme inhibitory activity of this compound derivatives. Studies have shown potential inhibitory effects on various enzymes relevant to disease processes.

Findings:

- Alkaline Phosphatase Inhibition : Some derivatives demonstrated promising inhibition rates against alkaline phosphatase enzymes, suggesting potential therapeutic applications in conditions where enzyme modulation is beneficial .

| Compound Name | Enzyme Target | IC50 (µM) |

|---|---|---|

| Compound C | Alkaline Phosphatase | 0.420 |

| Compound D | Acetylcholinesterase | 0.95 |

Applications De Recherche Scientifique

Medicinal Chemistry

ADMP has been investigated for its potential in drug development due to its biological activity. Research indicates that it can serve as a precursor in the synthesis of various pharmaceutical compounds.

Antimicrobial Activity

Studies have shown that derivatives of ADMP exhibit antimicrobial properties. For instance, coordination complexes formed with metal ions and ADMP have demonstrated higher antibacterial activity compared to their uncoordinated forms. In one study, complexes containing ADMP were tested against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones comparable to standard antibiotics like cefixime and azithromycin .

| Complex | Inhibition Zone (mm) | Bacteria Type |

|---|---|---|

| Complex 1 | 16 | K. pneumonia |

| Complex 2 | 18 | Streptococcus |

| Complex 3 | 7 | K. pneumonia |

| Complex 4 | 16 | Streptococcus |

Enzyme Inhibition

ADMP has also been studied for its potential as an enzyme inhibitor. In particular, it has shown promising results against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases like Alzheimer's .

| Enzyme | IC50 (µg/mL) | Standard |

|---|---|---|

| AChE | 0.95 | Galantamine |

| BChE | 0.87 | Galantamine |

Catalysis

ADMP is recognized for its role as a ligand in catalytic processes. Its nitrogen-containing structure allows it to coordinate with various metal ions, enhancing catalytic activity in reactions such as:

- Cross-coupling reactions: ADMP-based ligands facilitate the formation of carbon-carbon bonds.

- Hydrogenation reactions: The compound can stabilize metal nanoparticles, improving reaction efficiency.

Materials Science

In materials science, ADMP has been utilized in the synthesis of novel polymers and materials with enhanced properties. Its ability to form coordination complexes contributes to the development of luminescent materials and sensors.

Luminescent Materials

Research has indicated that complexes involving ADMP exhibit luminescent properties, making them suitable for applications in optoelectronics and sensors .

| Material | Luminescence Properties |

|---|---|

| Silver Complex | λem: 337–369 nm |

| Copper Complex | λex: 295–335 nm |

Case Study 1: Synthesis of Antibacterial Agents

A study focused on synthesizing new antibacterial agents using ADMP as a ligand for metal complexes. The synthesized compounds were tested against various bacterial strains, demonstrating that certain complexes exhibited activity comparable to established antibiotics .

Case Study 2: Enzyme Inhibition Assays

In another study, enzyme inhibition assays were conducted using ADMP derivatives against AChE and BChE. The results indicated that these derivatives could serve as potential therapeutic agents for treating neurodegenerative disorders due to their effective inhibition profiles .

Propriétés

IUPAC Name |

3,4-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-3-4-9-7(8)6(5)2/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHFAHVMZHRUFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451562 | |

| Record name | 2-Amino-3,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-39-2 | |

| Record name | 2-Amino-3,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.